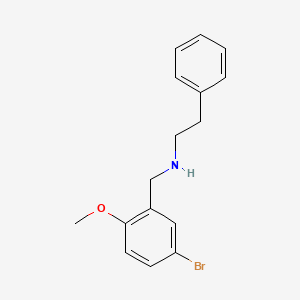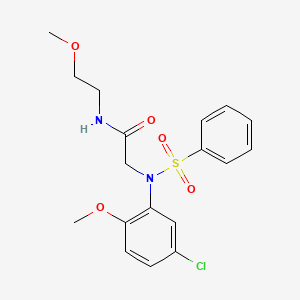
(5-bromo-2-methoxybenzyl)(2-phenylethyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-bromo-2-methoxybenzyl)(2-phenylethyl)amine, also known as 25B-NBOMe, is a synthetic phenethylamine derivative that belongs to the NBOMe family. It is a potent hallucinogenic drug that has gained popularity in recent years due to its ability to produce intense visual and sensory effects. However, its use has been associated with several adverse effects, including seizures, psychosis, and even death.
Wissenschaftliche Forschungsanwendungen
(5-bromo-2-methoxybenzyl)(2-phenylethyl)amine has been used in scientific research to investigate its effects on the central nervous system. It has been found to bind to the 5-HT2A receptor, which is responsible for regulating serotonin levels in the brain. This receptor is also known to play a role in the regulation of mood, perception, and cognition. The use of (5-bromo-2-methoxybenzyl)(2-phenylethyl)amine in research has helped to shed light on the mechanisms underlying these processes.
Wirkmechanismus
(5-bromo-2-methoxybenzyl)(2-phenylethyl)amine acts as a partial agonist at the 5-HT2A receptor, which leads to an increase in the release of serotonin in the brain. This increase in serotonin levels is believed to be responsible for the hallucinogenic effects of the drug. The exact mechanism by which (5-bromo-2-methoxybenzyl)(2-phenylethyl)amine produces its effects is not fully understood, but it is thought to involve the activation of various neurotransmitter systems in the brain.
Biochemical and Physiological Effects:
The use of (5-bromo-2-methoxybenzyl)(2-phenylethyl)amine has been associated with several biochemical and physiological effects. These effects include changes in heart rate, blood pressure, and body temperature. The drug has also been shown to alter the levels of various neurotransmitters in the brain, including dopamine, norepinephrine, and serotonin. The exact effects of these changes on the brain and body are not fully understood and require further investigation.
Vorteile Und Einschränkungen Für Laborexperimente
The use of (5-bromo-2-methoxybenzyl)(2-phenylethyl)amine in lab experiments has several advantages. It is a potent and selective agonist of the 5-HT2A receptor, which makes it an ideal tool for investigating the role of this receptor in various physiological and pathological processes. However, the use of (5-bromo-2-methoxybenzyl)(2-phenylethyl)amine also has several limitations. The drug is highly potent and can produce severe adverse effects at low doses. It is also illegal in many countries, which limits its availability for research purposes.
Zukünftige Richtungen
There are several future directions for research on (5-bromo-2-methoxybenzyl)(2-phenylethyl)amine. One area of interest is the development of safer and more selective agonists of the 5-HT2A receptor. Another area of interest is the investigation of the long-term effects of (5-bromo-2-methoxybenzyl)(2-phenylethyl)amine use on the brain and body. Finally, there is a need for further research into the potential therapeutic uses of (5-bromo-2-methoxybenzyl)(2-phenylethyl)amine in the treatment of various psychiatric and neurological disorders.
Conclusion:
In conclusion, (5-bromo-2-methoxybenzyl)(2-phenylethyl)amine is a potent hallucinogenic drug that has gained popularity in recent years. It has been used in scientific research to investigate the role of the 5-HT2A receptor in various physiological and pathological processes. However, its use has also been associated with several adverse effects, and its availability for research purposes is limited. Further research is needed to fully understand the mechanisms underlying the effects of (5-bromo-2-methoxybenzyl)(2-phenylethyl)amine and to develop safer and more selective agonists of the 5-HT2A receptor.
Synthesemethoden
The synthesis of (5-bromo-2-methoxybenzyl)(2-phenylethyl)amine involves the reaction of 2C-B with 5-bromo-2-methoxybenzaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then reacted with 2-phenylethylamine to form (5-bromo-2-methoxybenzyl)(2-phenylethyl)amine. The synthesis of this compound requires advanced knowledge and expertise in organic chemistry and should only be carried out by trained professionals.
Eigenschaften
IUPAC Name |
N-[(5-bromo-2-methoxyphenyl)methyl]-2-phenylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO/c1-19-16-8-7-15(17)11-14(16)12-18-10-9-13-5-3-2-4-6-13/h2-8,11,18H,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZHJGGPHMBMFJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CNCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(4-chlorophenyl)sulfonyl]-2-(3,4-dimethoxyphenyl)-1,3-thiazolidine](/img/structure/B4978517.png)
![3,3'-methylenebis[6-(benzoylamino)benzoic acid]](/img/structure/B4978536.png)


![N-isopropyl-3-methyl-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzenesulfonamide](/img/structure/B4978549.png)
![N,N'-[(6-phenyl-2,4-pyrimidinediyl)di-4,1-phenylene]bis(4-nitrobenzamide)](/img/structure/B4978556.png)
![N-(4-{5-[(2,6-dichlorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)-3-phenylacrylamide](/img/structure/B4978581.png)

![2-(4-chloro-2-methylphenoxy)-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B4978592.png)
![1-[(4-methoxyphenyl)acetyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4978595.png)
![5-isopropyl-3-{1-[(5-phenyl-3-isoxazolyl)carbonyl]-2-pyrrolidinyl}isoxazole](/img/structure/B4978603.png)
![N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-[(2-methyl-2-propen-1-yl)amino]nicotinamide](/img/structure/B4978607.png)
![1-acetyl-17-(4-chloro-2-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4978614.png)